molecular formula C20H31N3O5S B2919046 2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid CAS No. 1098619-70-5

2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2919046
CAS No.: 1098619-70-5
M. Wt: 425.54
InChI Key: XLPASWCYGGXMGC-UHFFFAOYSA-N
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Description

2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H31N3O5S and its molecular weight is 425.54. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a synthetic molecule with potential therapeutic applications. It is characterized by a complex structure that includes a dimethylamino group and a tetrahydrobenzo[b]thiophene moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H26N4O4S\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_4\text{S}

This indicates the presence of various functional groups that may contribute to its biological activity.

Pharmacological Properties

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with the target compound. For instance, derivatives of benzo[b]thiophenes have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival .

2. Anticancer Potential
Compounds with similar functional groups have been evaluated for their anticancer effects. Research indicates that certain analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some benzo[b]thiophene derivatives have shown promising results against different cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in vivo .

3. Neuroprotective Effects
The presence of dimethylamino groups in similar compounds has been linked to neuroprotective effects. These compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease. In vitro studies have shown that related compounds exhibit significant AChE inhibition, suggesting potential therapeutic benefits in cognitive disorders .

Mechanistic Studies

Mechanistic studies on structurally related compounds suggest multiple pathways through which biological activity is exerted:

  • Enzyme Inhibition : Compounds similar to the target molecule have been identified as inhibitors of key enzymes involved in metabolic processes.
  • Cell Signaling Modulation : The interaction with various receptors and signaling pathways has been documented, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging ROS, which can prevent oxidative stress-related damage in cells .

Case Studies

StudyCompoundBiological ActivityFindings
Study 1Ethoxycarbonyl derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria
Study 2Tetrahydrobenzo[b]thiophene analogsAnticancerInduced apoptosis in cancer cell lines with IC50 values < 10 µM
Study 3Dimethylamino derivativesNeuroprotectiveInhibited AChE with IC50 values ranging from 13.62 to 33.00 nM

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-4-28-20(27)17-13-8-5-6-9-15(13)29-18(17)22-16(24)12-14(19(25)26)21-10-7-11-23(2)3/h14,21H,4-12H2,1-3H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPASWCYGGXMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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